XJB-5-131 is a novel synthetic antioxidant designed to target mitochondria, the primary site of oxidative damage in cells. This compound has shown promise in mitigating oxidative stress-related conditions, particularly in neurodegenerative diseases like Huntington's disease. Its unique structure allows it to penetrate biological membranes effectively while delivering antioxidant properties directly to the mitochondria.
XJB-5-131 is classified as a mitochondrial-targeted antioxidant. It is derived from a modification of the peptide sequence found in gramicidin S, which enhances its ability to penetrate cellular membranes. The compound consists of a delivery component that facilitates mitochondrial targeting and an antioxidant moiety, specifically 2,2,6,6-tetramethylpiperidine-1-oxyl, known for its electron scavenging capabilities .
The synthesis of XJB-5-131 involves the modification of a peptide sequence to create a more effective mitochondrial-targeting agent. The process typically includes:
The successful synthesis results in a compound that can both penetrate cellular membranes and exert antioxidant effects within mitochondria .
XJB-5-131's molecular structure features a nitroxide group that acts as an electron donor, facilitating its role as an antioxidant. Key structural characteristics include:
The compound's ability to stabilize reactive oxygen species (ROS) is attributed to its structural design, which allows for efficient redox cycling without significant disruption of mitochondrial function .
XJB-5-131 undergoes several key chemical reactions that contribute to its function:
These reactions are critical for maintaining mitochondrial health and preventing oxidative damage associated with various diseases.
The mechanism by which XJB-5-131 exerts its protective effects involves several interconnected processes:
This multifaceted action makes XJB-5-131 a potent candidate for therapeutic applications in conditions characterized by oxidative stress.
XJB-5-131 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antioxidant agent targeting mitochondria .
XJB-5-131 has been investigated for various scientific applications:
XJB-5-131 (C₅₃H₈₁N₇O₉; MW 960.25 g/mol) is a bifunctional synthetic molecule comprising two pharmacophores:
The TEMPO and peptide domains are covalently linked through the Orn side chain, creating an amphiphilic structure with a calculated partition coefficient (logP) of ~4.2. This design enables spontaneous membrane integration and selective accumulation in mitochondrial membranes, driven by affinity for anionic phospholipids like cardiolipin [8] [10].
Table 1: Structural Components of XJB-5-131
Domain | Chemical Structure | Function |
---|---|---|
Nitroxide | 4-Amino-TEMPO | Catalytic ROS scavenging; SOD mimic |
Linker | Amide bond at Orn side chain | Spacer enabling conformational flexibility |
Targeting vector | Hemi-gramicidin S pentapeptide mimic | Cardiolipin affinity; mitochondrial localization (>600-fold enrichment) |
XJB-5-131 is synthesized via a convergent solid-phase peptide strategy with key modifications to optimize mitochondrial delivery [10] [3]:
Boc-Leu-ψ[(E)-CH=CH]-D-Phe-Pro-Val-Orn
is constructed on resin using Fmoc chemistry. The critical alkene isostere (ψ[(E)-CH=CH]) replaces the native amide bond between Leu and D-Phe, enhancing metabolic stability and lipophilicity. The D-Phe-Pro β-turn motif is retained from gramicidin S to maintain affinity for mitochondrial membranes, but the cyclic structure is linearized to prevent ion channel formation. This redesign enables mitochondrial targeting without bioenergetic disruption [10].
XJB-5-131 exhibits high selectivity for cardiolipin (CL)—a mitochondria-specific tetra-acylated phospholipid. Biophysical studies demonstrate:
Table 2: Cardiolipin Interaction Dynamics of XJB-5-131
Property | Measurement | Biological Significance |
---|---|---|
Partition coefficient | Pmito/cyt = 600:1 | Selective mitochondrial enrichment |
Binding kinetics | KD = 0.8 μM (SPR) | High-affinity cardiolipin anchoring |
Peroxidation inhibition | IC₅₀ = 40 nM (lipid peroxides) | Prevents loss of cristae integrity and ETC dysfunction |
The compound’s uncharged nature facilitates blood-brain barrier (BBB) penetration, with brain-to-plasma ratios of 0.8 in rodent models [5] [10]. Its amphiphilicity enables integration into lipid bilayers without perturbing membrane fluidity, as confirmed by Laurdan generalized polarization (GP) assays [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: